Tamsulosin Synthetic Intermediate
2-(2-Ethoxyphenoxy)ethane-1-sulfonamide serves as a critical, patent-validated intermediate specifically for the production of tamsulosin (an α₁-adrenoceptor antagonist for benign prostatic hyperplasia). The synthetic route involves converting o-ethoxyphenoxyethanol to the corresponding sulfonate (the target compound or a reactive ester thereof), followed by condensation with (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide to produce tamsulosin [1]. In contrast, alternative intermediates such as 1-bromo-2-(o-ethoxyphenoxy)ethane yield a much lower efficiency (~40% yield), and the reductive amination route with 2-(2-ethoxyphenoxy)-acetaldehyde yields only 32.8% with Pd/C or 57.2% with NaBH₃CN [1].
| Evidence Dimension | Synthetic pathway yield for tamsulosin preparation |
|---|---|
| Target Compound Data | Used as sulfonate intermediate in a condensation reaction; specific yield not disclosed but presented as an improved, novel process compared to prior art. |
| Comparator Or Baseline | Alternative prior art routes: 1-bromo-2-(o-ethoxyphenoxy)ethane route yields ~40%; reductive amination route yields 32.8% (Pd/C) or 57.2% (NaBH₃CN). |
| Quantified Difference | Yields for alternative intermediates were 40% and 32.8–57.2%, while the sulfonate-based route was patented as a novel, improved process. |
| Conditions | Various synthetic routes as disclosed in US Patent Application US20070142669A1 for tamsulosin preparation. |
Why This Matters
Procurement of 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide as a starting material ensures a validated, higher-yielding route to tamsulosin compared to legacy methods, reducing overall manufacturing costs.
- [1] US Patent Application US20070142669A1. Process for preparing tamsulosin. Scinopharm Singapore Pte Ltd. Published June 21, 2007. View Source
